

A Comprehensive Technical Guide to 2-Phenoxyethyl Acrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenoxyethyl acrylate**

Cat. No.: **B1585007**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Phenoxyethyl acrylate** (PEA), a versatile monofunctional monomer. The document details its nomenclature, physicochemical properties, synthesis, polymerization, and analytical methodologies, tailored for a scientific audience.

Core Nomenclature: Synonyms and Alternative Names

2-Phenoxyethyl acrylate is known by a variety of names across different commercial and scientific contexts. A comprehensive list of these synonyms, trade names, and identifiers is crucial for accurate literature review and material sourcing.

Identifier Type	Name/Value
IUPAC Name	2-phenoxyethyl prop-2-enoate
CAS Number	48145-04-6
EC Number	256-360-6
UNII	N95C96I48M
Systematic Name	2-Propenoic acid, 2-phenoxyethyl ester
Common Synonyms	Acrylic Acid, 2-Phenoxyethyl Ester
Ethylene Glycol Monophenyl Ether Acrylate	
2-Phenoxyethanol acrylate	
Phenyl cellosolve acrylate	
Trade Names/Codes	Ageflex PEA
SR339	
Chemlink 160	
Ebecryl 110	
Light Ester PO-A	
Melcril 4087	
POA	
R 561	

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-Phenoxyethyl acrylate**, essential for its handling, application, and process design.

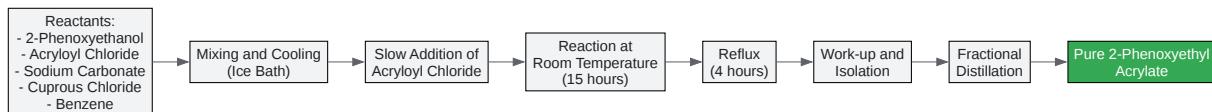
Property	Value
Molecular Formula	C ₁₁ H ₁₂ O ₃
Molecular Weight	192.21 g/mol
Appearance	Colorless to almost colorless clear liquid
Density	1.104 g/mL at 25 °C
Boiling Point	84 °C at 0.2 mm Hg
Freezing Point	-74 °C
Flash Point	>230 °F (>110 °C)
Refractive Index (n _{20/D})	1.518
Vapor Pressure	0.22 Pa at 20 °C[1]
Viscosity	12 cP at 25 °C
Water Solubility	525 mg/L at 25 °C

Experimental Protocols

This section provides detailed methodologies for the synthesis, polymerization, and analysis of **2-Phenoxyethyl acrylate**.

Synthesis of 2-Phenoxyethyl Acrylate

A common laboratory-scale synthesis involves the esterification of 2-phenoxyethanol with acryloyl chloride.


Materials:

- 2-Phenoxyethanol (β-phenoxyethylalcohol)
- Acryloyl chloride
- Sodium carbonate

- Cuprous chloride (polymerization inhibitor)
- Benzene (solvent)

Procedure:

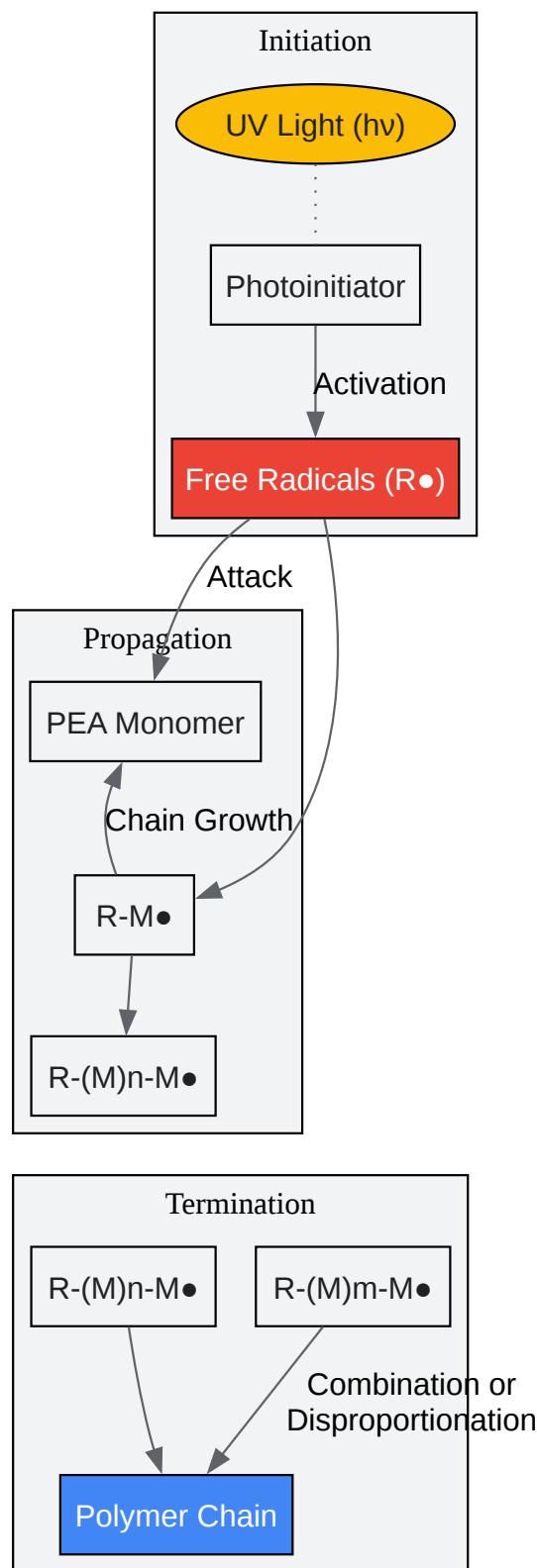
- In a reaction flask equipped with a stirrer and under ice cooling, prepare a mixture of 2-phenoxyethanol (6.75 g), sodium carbonate (2.9 g), cuprous chloride (0.2 g), and benzene (50 ml).
- Slowly add acryloyl chloride (5 g) to the stirred mixture.
- After the addition is complete, allow the mixture to stand for 15 hours at room temperature.
- Following the standing period, reflux the mixture for 4 hours.
- After reflux, the reaction mixture is worked up to isolate the crude product.
- The crude product is then purified by fractional distillation to yield pure **2-phenoxyethyl acrylate**.

[Click to download full resolution via product page](#)

Synthesis Workflow for **2-Phenoxyethyl Acrylate**.

UV-Curable Formulation and Polymerization

2-Phenoxyethyl acrylate is widely used in UV-curable formulations for coatings, inks, and adhesives. This protocol outlines a basic procedure for UV curing.


Materials:

- **2-Phenoxyethyl acrylate** (monomer/reactive diluent)
- Oligomer (e.g., epoxy acrylate, urethane acrylate)
- Photoinitiator (e.g., hydroxydimethyl acetophenone)
- Substrate (e.g., plastic, metal, wood)

Procedure:

- Formulation: Prepare the UV-curable syrup by blending the desired ratio of oligomer, **2-phenoxyethyl acrylate**, and photoinitiator (typically 0.5-5 wt%). Ensure thorough mixing to achieve a homogeneous solution.
- Application: Apply a thin film of the formulation onto the chosen substrate using a suitable method (e.g., spin coating, doctor blading).
- Curing: Expose the coated substrate to a UV light source (e.g., medium-pressure mercury lamp). The curing time will depend on the lamp intensity, film thickness, and photoinitiator concentration.
- Post-Curing: In some cases, a post-curing step (thermal or continued UV exposure) may be employed to enhance the final properties of the polymer.

The polymerization of **2-Phenoxyethyl acrylate** proceeds via a free-radical mechanism upon exposure to UV light.

[Click to download full resolution via product page](#)

Free-Radical Polymerization of **2-Phenoxyethyl Acrylate**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the quantitative analysis of **2-Phenoxyethyl acrylate**, for instance, to monitor monomer conversion during polymerization.

Instrumentation and Conditions:

- Instrument: HPLC system with a UV detector.
- Column: Reversed-phase C18 column (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 μ m).[2]
- Mobile Phase: A gradient of acetonitrile and water is typically effective.[2] For some applications, an isocratic mobile phase of acetonitrile, tetrahydrofuran, and water can be used.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Approximately 210 nm, which corresponds to the UV absorbance maximum for many acrylates.[2]
- Injection Volume: 10 μ L.

Procedure for Monomer Conversion Analysis:

- Calibration: Prepare a series of standard solutions of **2-Phenoxyethyl acrylate** of known concentrations in a suitable solvent (e.g., acetonitrile). Inject these standards to generate a calibration curve of peak area versus concentration.
- Sampling: At various time points during the polymerization reaction, withdraw an aliquot of the reaction mixture.
- Quenching: Immediately quench the reaction in the aliquot to prevent further polymerization. This can be achieved by dilution with a solvent containing a polymerization inhibitor or by rapid cooling.

- Sample Preparation: Dilute the quenched aliquot to a concentration that falls within the range of the calibration curve.
- Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
- Quantification: Determine the peak area corresponding to **2-Phenoxyethyl acrylate** in the sample chromatogram. Use the calibration curve to calculate the concentration of the unreacted monomer.
- Conversion Calculation: The monomer conversion can be calculated using the initial monomer concentration and the monomer concentration at each time point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arkema.com [arkema.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Phenoxyethyl Acrylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585007#2-phenoxyethyl-acrylate-synonyms-and-alternative-names>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com